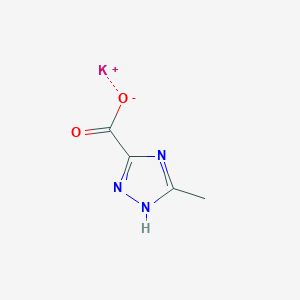
2-(1-Benzylpiperidin-4-YL)ethanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzylpiperidin-4-YL)ethanaminedihydrochloride is a chemical compound with the molecular formula C14H22N2 It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of a benzyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-YL)ethanaminedihydrochloride typically involves the reaction of 1-benzylpiperidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product, and the process is scaled up to meet commercial demand .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzylpiperidin-4-YL)ethanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
2-(1-Benzylpiperidin-4-YL)ethanaminedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-(1-Benzylpiperidin-4-YL)ethanaminedihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the concentration of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperidine: A related compound with similar structural features but different chemical properties.
4-Benzylpiperidinecarboxamide hydrochloride: Another derivative of piperidine with distinct applications.
2-(1-Ethylpiperidin-4-yl)ethanamine: A compound with a similar piperidine core but different substituents.
Uniqueness
2-(1-Benzylpiperidin-4-YL)ethanaminedihydrochloride is unique due to its specific combination of a benzyl group and an ethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C14H24Cl2N2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-(1-benzylpiperidin-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14;;/h1-5,13H,6-12,15H2;2*1H |
Clé InChI |
RAYIZNFJPYNOLY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCN)CC2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)


![tert-Butyl 4-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15231724.png)
![3,3'-Dibromo-2,2'-bithieno[3,2-b]thiophene](/img/structure/B15231727.png)





